molecular formula C7H7ClN2O2 B12309347 Methyl 2-(4-chloropyrimidin-5-yl)acetate

Methyl 2-(4-chloropyrimidin-5-yl)acetate

Cat. No.: B12309347
M. Wt: 186.59 g/mol
InChI Key: GBANKVZPEGIZGB-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloropyrimidin-5-yl)acetate is a versatile pyrimidine-based chemical intermediate designed for medicinal chemistry and drug discovery research. Pyrimidine derivatives are nitrogen-containing heterocycles that are fundamental to developing novel therapeutics due to their widespread bioactivity . This compound serves as a key synthetic precursor for constructing more complex molecules, particularly in the exploration of kinase inhibitors. Research into similar 2,4-diaminopyrimidine scaffolds has demonstrated significant potential in targeting the Plasmodium falciparum ( Pf ) kinome for antimalarial development . Cheminformatics-guided optimization in these studies has shown that strategic modifications to the pyrimidine core can enhance antimalarial activity against resistant strains while improving crucial physicochemical properties like aqueous solubility . Furthermore, this acetates structure, featuring a reactive chloro and ester group, makes it a valuable building block in oncology research. Pyrimidine and fused pyrimidine cores are extensively investigated as novel KRAS-G12D inhibitors, a prominent target in pancreatic and other cancers . Researchers can functionalize this compound to explore structure-activity relationships, creating potential therapeutic agents that selectively inhibit cancer cell proliferation. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 2-(4-chloropyrimidin-5-yl)acetate

InChI

InChI=1S/C7H7ClN2O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3

InChI Key

GBANKVZPEGIZGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CN=C1Cl

Origin of Product

United States

Advanced Synthetic Strategies for Methyl 2 4 Chloropyrimidin 5 Yl Acetate and Analogous 4 Chloropyrimidine 5 Substituted Esters

Retrosynthetic Approaches to the 4-Chloropyrimidin-5-yl Acetate (B1210297) Moiety

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.orgamazonaws.com It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.orglakotalakes.com For the 4-chloropyrimidin-5-yl acetate moiety, the analysis begins by disconnecting the molecule at key functional groups to identify potential synthetic pathways.

A primary disconnection is at the C4-Cl bond, suggesting a precursor with a hydroxyl or other leaving group at the C4 position. Another key disconnection is at the C5-acetate linkage, which could be formed through various C-C bond-forming reactions. The pyrimidine (B1678525) ring itself can be deconstructed into simpler acyclic fragments, such as a 1,3-dicarbonyl compound and an amidine or urea (B33335) derivative. lakotalakes.comresearchgate.netadvancechemjournal.com This deconstruction highlights the core building blocks needed for the synthesis.

Key Retrosynthetic Disconnections:

C4-Cl Bond: This disconnection points to a 4-hydroxypyrimidine (B43898) or a related derivative as a key intermediate, which can be chlorinated in a subsequent step.

C5-CH₂CO₂Me Bond: This bond can be formed by reacting a pyrimidine with an appropriate two-carbon electrophile or by constructing the pyrimidine ring with the acetate side chain already in place.

Pyrimidine Ring: The ring can be retrosynthetically cleaved into a three-carbon component (like a malonate derivative) and a nitrogen-containing component (like formamidine).

This analysis provides a strategic map for developing various synthetic routes, which are explored in the following sections.

Established Synthetic Routes and Mechanistic Elucidation

Several established methods exist for the synthesis of methyl 2-(4-chloropyrimidin-5-yl)acetate and its analogs. These routes often involve multiple steps, each with specific mechanistic considerations.

A common and efficient multi-step synthesis starts with readily available precursors like dimethyl malonate. thieme-connect.de One such process involves four main steps to achieve the target compound. thieme-connect.de The synthesis can be performed on a large scale, yielding a high-purity product. thieme-connect.de Continuous-flow systems are also being explored for multi-step syntheses to improve efficiency and safety. researchgate.net

Illustrative Synthetic Sequence:

StepReactantsReagents/ConditionsProduct
1Dimethyl malonateFormamidine acetate4,6-dihydroxypyrimidine-5-yl acetate intermediate
2Intermediate from Step 1Chlorinating agent (e.g., POCl₃)4,6-dichloropyrimidine-5-yl acetate intermediate
3Intermediate from Step 2Selective reduction/dechlorination4-chloropyrimidine-5-yl acetate intermediate
4Intermediate from Step 3EsterificationThis compound

This table provides a generalized sequence. Specific reagents and conditions can vary.

The construction of the pyrimidine ring, known as annulation, is a critical step. Various methods have been developed for this purpose, often involving the condensation of two or more smaller molecules. mdpi.com

[5+1] Cycloadditions: This method involves the reaction of enamidines with reagents like N,N-dimethylformamide dialkyl acetals to form trisubstituted and tetrasubstituted pyrimidine derivatives under catalyst- and solvent-free conditions. mdpi.com

[3+3] Annulation: Lewis-acid-promoted [3+3] annulation between 3-ethoxycyclobutanones and enamines or amidines can produce a diverse range of substituted pyrimidines. mdpi.com

Three-Component Reactions: A ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate allows for the single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.orgacs.org

From Ketones and Nitriles: Copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines. organic-chemistry.org

The choice of annulation strategy depends on the desired substitution pattern and the availability of starting materials.

The introduction of the chlorine atom at the C4 position of the pyrimidine ring must be highly selective to avoid unwanted isomers. The electron-deficient nature of the 2-, 4-, and 6-positions of the pyrimidine ring facilitates nucleophilic substitution. wikipedia.org

Classical methods for C4 functionalization involve converting the amide group of a pyrimidinone into a better leaving group, such as a thione, which can then be displaced. nih.gov More modern approaches utilize activating agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to activate the C4 amide carbonyl for subsequent substitution. nih.gov This allows for facile functionalization with various nucleophiles. nih.gov

Another strategy involves the direct halogenation of the pyrimidine ring. For instance, an efficient and mild method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines uses potassium halide salts and a hypervalent iodine(iii) reagent in water at room temperature. nih.gov While this applies to a fused pyrimidine system, similar principles of electrophilic halogenation can be adapted for single-ring pyrimidines, although the C5 position is typically more reactive towards electrophiles. wikipedia.org

The final step in the synthesis of the title compound is often the formation of the methyl ester. This is typically achieved through standard esterification procedures. Esterification can be carried out by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk

For more complex molecules, chemoselective transformations are crucial. This means that the reaction at the C5-acetate side chain should not affect other functional groups present in the molecule. For example, the synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method is notable for its high yield and direct approach. organic-chemistry.org

Additionally, palladium-phosphine complex catalysts can be used to produce pyrimidine-2-acetic acid esters from 2-halomethylpyrimidines, carbon monoxide, and an alcohol. google.com

Innovations in Sustainable and Green Synthesis Methodologies for Chloropyrimidines

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. benthamdirect.comresearchgate.net This "green chemistry" approach focuses on reducing waste, using safer solvents, and improving energy efficiency. benthamdirect.comresearchgate.net

Several green methods have been applied to the synthesis of pyrimidine derivatives: researchgate.netrasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance product purities compared to conventional heating methods. researchgate.netresearchgate.netijper.org

Ultrasound-Induced Synthesis: Sonication provides an alternative energy source that can promote reactions and improve yields. researchgate.neteurekaselect.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in a recyclable one, minimizes waste and environmental impact. rasayanjournal.co.inresearchgate.net For example, pyrimidine derivatives can be synthesized from chalcones and urea under solvent-free microwave conditions. ijper.org

Multicomponent Reactions in Green Solvents: The development of multicomponent reactions in environmentally benign solvents like water is a key area of green chemistry. researchgate.netacs.org For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which liberates only hydrogen and water as byproducts. acs.org

Use of Natural Catalysts: Researchers have explored the use of natural, biodegradable catalysts. For example, Citrus macroptera juice has been used to synthesize dihydropyrimidine (B8664642) derivatives via the Biginelli reaction, offering good yields and shorter reaction times without the need for an organic solvent. rsc.org

These innovative approaches not only make the synthesis of chloropyrimidines more sustainable but also often lead to improved efficiency and cost-effectiveness.

Catalytic Systems for Enhanced Efficiency

The pursuit of highly efficient syntheses has led to the exploration of various catalytic systems, including both homogeneous and heterogeneous catalysts. nih.gov

Heterogeneous Catalysts:

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse. nih.gov This reusability is a cornerstone of green chemistry, reducing waste and operational costs.

Recent research has highlighted the use of magnetic nanocatalysts, such as Fe3O4@nano-cellulose/Sb(V), for the synthesis of pyrimidine derivatives. sharif.edu These catalysts can be easily removed from the reaction medium using an external magnet and have demonstrated high reusability over several reaction cycles with minimal loss of activity. sharif.edu Another example involves modified ZnO nanoparticles, which have proven effective in the one-pot multicomponent synthesis of various pyrimidine derivatives. acs.org

Mesoporous materials like MCM-41 and UVM-type catalysts containing titanium (Ti) or a combination of titanium and germanium (Ti/Ge) have been employed for the heterogeneous oxidation of thioethers in pyrimidine synthesis. nih.gov These reactions, often carried out in ionic liquids, show greater reactivity and selectivity compared to traditional solvents. nih.gov

Reusable Catalysts:

The development of reusable catalysts is a key theme in sustainable chemistry. Organocatalysts, such as L-proline, have been utilized in the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov In some cases, these catalysts can be recovered and reused multiple times without a significant drop in their catalytic efficacy. researchgate.net Similarly, a recyclable and environmentally friendly catalyst, Co(BDC-NH2)-TA-PY, has been developed for the synthesis of triazoles, demonstrating the potential for functionalized metal-organic frameworks (MOFs) in broader organic reactions. nih.gov

The table below summarizes various reusable catalysts used in pyrimidine synthesis:

CatalystTypeApplicationReusabilityReference
Fe3O4@nano-cellulose/Sb(V)Heterogeneous Magnetic NanocatalystSynthesis of pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidinesHigh reusability with external magnet sharif.edu
Modified ZnO NPsHeterogeneous NanoparticleOne-pot multicomponent synthesis of pyrimidine derivativesRecyclable acs.org
L-prolineOrganocatalystSynthesis of pyrano[2,3-d]pyrimidine derivativesReusable for several cycles nih.govresearchgate.net
Co(BDC-NH2)-TA-PYMetal-Organic Framework (MOF)Synthesis of triazolesRecyclable nih.gov

Solvent-Minimization and Solvent-Free Reaction Environments

Minimizing or eliminating the use of volatile and often toxic organic solvents is a primary goal of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or "neat," reaction conditions offer significant environmental benefits by reducing waste and simplifying work-up procedures. Mechanochemical methods, such as ball milling, have been successfully applied to the synthesis of pyrimidine derivatives using a recyclable catalyst. acs.org This technique not only avoids the use of solvents but can also lead to higher yields and easier product isolation. acs.org

Another approach involves conducting reactions under solvent-free conditions at elevated temperatures, often with the aid of a catalyst. For instance, the synthesis of pyrimido[4,5-b]quinolones has been achieved under solvent-free conditions at 70 °C. sharif.edu Sulfamic acid has also been shown to effectively catalyze the solvent-free synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylic esters. capes.gov.br

Solvent Minimization:

Where solvents are necessary, the focus has shifted to using more environmentally benign options or minimizing their volume. The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, is gaining traction as a greener alternative to traditional ionic liquids and volatile organic compounds. researchgate.net A novel DES composed of glyoxylic acid and L-proline has been designed and used as both a solvent and a catalyst for the synthesis of pyrimidine core derivatives. researchgate.net

Energy-Efficient Synthesis Protocols

Reducing energy consumption is another critical aspect of sustainable chemical synthesis. Microwave-assisted and ultrasound-assisted approaches have emerged as powerful tools for accelerating reactions and improving energy efficiency. ajrconline.orgnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. ajrconline.orgnih.gov This technique has been successfully applied to a variety of reactions in pyrimidine synthesis, including multicomponent reactions. nih.govqu.edu.sa For example, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was significantly accelerated using microwave irradiation, offering higher yields and a greener profile compared to conventional heating. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.gov Ultrasound irradiation has been used to promote the cyclocondensation of β-keto esters and amidines to produce substituted 4-pyrimidinols in excellent yields. researchgate.net This method is often characterized by operational simplicity, short reaction times, and environmentally friendly protocols. nih.gov The synthesis of various heterocyclic compounds, including pyrimidines, has been achieved with high efficiency using ultrasound, sometimes even in catalyst-free and solvent-free conditions. nih.gov

Multicomponent Reaction (MCR) Strategies for Pyrimidine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov

The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones. nih.gov Modern variations of this and other MCRs are being developed to create diverse libraries of pyrimidine derivatives. acs.orgresearchgate.net For instance, a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, yielding highly decorated pyrimidines with up to 93% isolated yields. acs.org

MCRs are particularly well-suited for the synthesis of complex molecules in a time- and resource-efficient manner. researchgate.net They often proceed with high selectivity and can be adapted for combinatorial synthesis, allowing for the rapid generation of a wide range of analogs for biological screening. acs.org

The following table provides examples of MCRs used in pyrimidine synthesis:

Reaction TypeReactantsCatalyst/ConditionsProductReference
Biginelli-type reactionAromatic aldehyde, thiourea, acetoacetanilideNaOH, ultrasound irradiationHighly functionalized pyrimidine derivatives nih.gov
Iridium-catalyzed MCRAmidines, up to three different alcoholsPN5P–Ir–pincer complexesHighly and unsymmetrically decorated pyrimidines acs.org
One-pot three-component reactionBarbituric acid/thiobarbituric acid, aryl aldehydes, malononitrileGlyoxylic acid:L-proline DES7-amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives researchgate.net
Zinc chloride-catalyzed three-component couplingEnamine, triethyl orthoformate, ammonium acetateZnCl24,5-disubstituted pyrimidine derivatives

Emerging Biocatalytic Applications in Pyrimidine Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com

While the direct synthesis of the pyrimidine ring using biocatalysts is still an emerging area, enzymes are being employed for the modification of pyrimidine derivatives. For example, microbial biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), have been used for the enzymatic desymmetrization of bulky pyrimidine-derived ketones to produce chiral secondary alcohols with high enantiomeric excess (up to 99% ee). mdpi.com This demonstrates the potential of biocatalysis for introducing stereocenters into pyrimidine-containing molecules with high precision. mdpi.com

The development of novel biocatalysts and the engineering of existing enzymes hold promise for expanding the application of biocatalysis in the synthesis of complex pyrimidine derivatives, including this compound and its analogs.

Comparative Analysis of Synthetic Methodologies for this compound

The synthesis of this compound and its analogs can be achieved through various routes, each with its own set of advantages and disadvantages concerning efficiency, yield, and stereoselectivity.

Evaluation of Reaction Efficiency, Yields, and Stereoselectivity

In the context of MCRs, an iridium-catalyzed multicomponent synthesis of pyrimidines has been shown to produce a variety of derivatives in isolated yields of up to 93%. acs.org This method offers excellent regioselectivity, allowing for the synthesis of highly and unsymmetrically substituted pyrimidines. acs.org

For the introduction of chirality, biocatalytic methods have demonstrated high stereoselectivity. The enzymatic reduction of pyrimidine ketones using Saccharomyces cerevisiae resulted in the formation of chiral alcohols with up to 99% enantiomeric excess, although the conversions were moderate. mdpi.com

The table below presents a comparative overview of different synthetic approaches:

Synthetic MethodKey FeaturesYieldsStereoselectivityReference
Minisci ReactionOne-step, regioselective48%Not applicable ucla.edu
Patent Procedure (2-step)Low yielding, laborious purification3–8%Not applicable ucla.edu
Iridium-Catalyzed MCRHigh regioselectivity, broad scopeUp to 93%Not applicable acs.org
Biocatalytic ReductionHigh enantioselectivityModerate conversionUp to 99% ee mdpi.com

Green Chemistry Metrics and Environmental Impact Assessment

The imperative for sustainable practices in pharmaceutical manufacturing has placed significant emphasis on the quantitative evaluation of synthetic routes. For key intermediates such as this compound and its analogous 4-chloropyrimidine-5-substituted esters, the application of green chemistry metrics is crucial for assessing the environmental performance and guiding the development of more benign chemical processes. These metrics, in conjunction with a comprehensive environmental impact assessment, provide a framework for comparing different synthetic strategies and identifying areas for improvement.

The core principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives, moving away from traditional methods that often involve hazardous reagents and generate substantial waste. nih.govpowertechjournal.com Modern approaches focus on enhancing efficiency and minimizing environmental impact through the use of catalysis, safer solvents, and energy-efficient reaction conditions. nih.gov

Key Green Chemistry Metrics

Several metrics are employed to quantify the "greenness" of a chemical process. The most widely adopted in the pharmaceutical industry include Process Mass Intensity (PMI), Atom Economy (AE), and the Environmental Factor (E-Factor). walisongo.ac.idacsgcipr.org

Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials—including raw materials, reagents, solvents, and process water—used to produce a specific mass of the desired product. mdpi.comresearchgate.netacsgcipr.org A lower PMI value signifies a more efficient and less wasteful process, making it a key indicator of sustainability in pharmaceutical production. acs.org

Atom Economy (AE): This metric, developed by Barry Trost, provides a theoretical measure of how efficiently reactant atoms are incorporated into the final product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. While a useful starting point, AE does not account for reaction yield or waste generated from solvents and excess reagents.

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor offers a more practical assessment of waste generation by calculating the ratio of the mass of waste produced to the mass of the product. This metric includes all waste streams, such as solvents, byproducts, and unreacted starting materials. A lower E-Factor is indicative of a more environmentally friendly process.

The following interactive data table provides an illustrative comparison of these metrics for a hypothetical "Traditional Route" versus a "Greener Route" for the synthesis of a 4-chloropyrimidine-5-substituted ester. The "Greener Route" would typically involve improvements such as catalytic processes, higher yields, and the use of more benign solvents.

Interactive Data Table: Illustrative Green Chemistry Metrics for the Synthesis of a 4-Chloropyrimidine-5-substituted Ester

MetricTraditional Route (Illustrative)Greener Route (Illustrative)Ideal Value
Process Mass Intensity (PMI)200501
Atom Economy (AE)60%90%100%
E-Factor40100
Note: This table is for illustrative purposes only, as specific, published green chemistry metric data for the synthesis of this compound were not found in the reviewed literature.

Environmental Impact Assessment and Life Cycle Analysis

A comprehensive environmental impact assessment extends beyond single metrics to evaluate the entire life cycle of a chemical process. A Life Cycle Assessment (LCA) for the production of this compound would analyze the environmental burdens from raw material extraction through to the final product, including energy consumption, water usage, and emissions. tue.nlresearchgate.netnih.gov

An LCA provides a more holistic view, identifying potential "hot spots" in a synthetic route that may not be apparent from metrics like PMI or E-Factor alone. For instance, a process with a favorable E-Factor might still have a significant environmental footprint if it relies on an energy-intensive starting material or a catalyst derived from a scarce resource.

The table below illustrates a simplified comparison of potential life cycle impacts for different synthetic approaches.

Interactive Data Table: Illustrative Life Cycle Assessment Comparison for Synthetic Routes

LCA Impact CategoryTraditional Route (Illustrative Impact)Greener Route (Illustrative Impact)
Global Warming Potential (kg CO₂ eq.)HighLow
Water Consumption (Liters)HighMedium
Non-Renewable Resource DepletionHighLow
Waste ToxicityHighLow
Note: This table is for illustrative purposes only, as specific, published LCA data for the synthesis of this compound were not found in the reviewed literature.

By integrating these quantitative metrics and life cycle considerations, chemists and chemical engineers can make more informed decisions to steer the synthesis of this compound and related compounds towards greater sustainability and environmental responsibility.

Exploration of Reactivity and Mechanistic Pathways of Methyl 2 4 Chloropyrimidin 5 Yl Acetate

Nucleophilic Aromatic Substitution (SNAr) at the C4-Chlorine Center

The most prominent reaction of methyl 2-(4-chloropyrimidin-5-yl)acetate is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom acts as a leaving group. The pyrimidine (B1678525) ring's inherent electron deficiency facilitates this reaction, a common characteristic for halo-substituted pyrimidines. nih.gov The SNAr mechanism typically proceeds through a stepwise pathway involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govrsc.org The stability of this intermediate is a crucial factor in determining the reaction's feasibility and rate.

Reactivity with Amines and Hydrazine (B178648) Derivatives

The C4-chlorine atom readily undergoes displacement by various nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazine and its derivatives. These reactions are fundamental in the synthesis of a wide array of biologically significant molecules, such as pyrrolo[2,3-d]pyrimidines, which are known for their antibacterial and antifungal properties. nih.gov

The reaction with amines, such as aniline, and with hydrazine has been studied in related systems like 4-chloroquinazoline. nih.gov These reactions can be influenced by the reaction medium and the nature of the nucleophile. nih.gov The general reactivity of heteroaryl chlorides with amines often proceeds readily without the need for transition-metal catalysis, highlighting the activated nature of the substrate for SNAr. nih.gov For instance, the reaction of 2-chloropyrimidine (B141910) with various amines demonstrates high yields under mild conditions. nih.gov

The reaction with hydrazine derivatives is particularly useful for constructing fused heterocyclic systems. For example, the initial substitution of the C4-chlorine by hydrazine hydrate, followed by intramolecular cyclization, is a key strategy for synthesizing pyrimido[4,5-d]pyridazines. semanticscholar.orgresearchgate.net

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles

Nucleophile Resulting Core Structure Reference
Amines 4-Aminopyrimidine Derivatives nih.govnih.gov
Hydrazine Hydrate 4-Hydrazinopyrimidine Derivatives nih.govsemanticscholar.org

Reactivity with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen-based nucleophiles, such as alkoxides, can also displace the C4-chlorine. In a related system, 2-MeSO₂-4-chloropyrimidine, the reaction with alkoxides was found to be highly regioselective. wuxiapptec.com While the specific reaction of this compound with oxygen nucleophiles is less documented in the provided context, the principles of SNAr on chloropyrimidines suggest this transformation is feasible.

Sulfur-containing nucleophiles, such as thiols, are known to be potent nucleophiles, often more so than their oxygen counterparts. libretexts.org Thiolate anions are excellent nucleophiles in SN2 reactions and their high nucleophilicity is also applicable to SNAr processes. libretexts.org This reactivity allows for the introduction of sulfur-containing moieties at the C4 position, leading to the formation of 4-(thio-substituted)pyrimidine derivatives.

Electronic and Steric Effects on SNAr Reaction Outcomes

The regioselectivity and rate of SNAr reactions on the pyrimidine ring are highly sensitive to electronic and steric effects. rsc.orgwuxiapptec.com The presence of substituents on the ring can significantly influence the electron distribution and accessibility of the reaction centers. wuxiapptec.com

Electronic Effects: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is what makes the carbon atoms, particularly at positions 2, 4, and 6, electrophilic. An additional electron-withdrawing group, like the C5-acetate moiety, would further enhance the electrophilicity of the C4 position, thereby facilitating nucleophilic attack. Computational studies on dichloropyrimidines show that the regioselectivity is governed by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most likely site for nucleophilic attack. wuxiapptec.com In some cases, non-covalent interactions like hydrogen bonding can dramatically alter the predicted outcome, directing the reaction to a site that might otherwise be less favored. wuxiapptec.com

Steric Effects: The steric bulk of both the incoming nucleophile and the substituents on the pyrimidine ring can play a decisive role in the reaction's outcome. rsc.orgscispace.com A bulky substituent at the C5 position, such as the methyl acetate (B1210297) group, can sterically hinder the approach of a nucleophile to the C4 position. wuxiapptec.com This hindrance can affect the reaction rate and, in cases where multiple reactive sites exist, the regioselectivity. For instance, in reactions with N-methylaniline, which is sterically more demanding than aniline, a significant reduction in reaction rate is observed due to increased steric hindrance during the formation of the reaction intermediate. rsc.org

Chemical Transformations of the C5-Acetate Moiety

The acetate group at the C5 position provides a second site for chemical modification, complementing the reactivity at the C4 center. This moiety contains an ester group and an α-carbon (the methylene (B1212753) group) that is activated by the adjacent carbonyl and the pyrimidine ring.

Ester Hydrolysis and Amidation Reactions

The ester group of the C5-acetate can undergo hydrolysis to the corresponding carboxylic acid, typically under acidic or basic conditions. This transformation is a common step in the synthesis of more complex derivatives. researchgate.net

Furthermore, the ester can react with amines to form amides in an amidation reaction. This allows for the extension of the side chain and the introduction of diverse functionalities. For example, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives with antimicrobial activity involved the formation of amide bonds from related ester precursors. nih.gov

Utility of the Active Methylene Group in Condensation and Cyclization Reactions

The methylene group in the C5-acetate side chain is flanked by the ester's carbonyl group and the electron-withdrawing pyrimidine ring, rendering its protons acidic and the carbon nucleophilic upon deprotonation. This "active methylene" character is exploited in various condensation and cyclization reactions. organic-chemistry.org

A prominent example is the Knoevenagel condensation, where the active methylene compound reacts with aldehydes or ketones. organic-chemistry.org This type of reactivity is instrumental in building fused ring systems. For instance, after substitution of the C4-chlorine with a hydrazine derivative, the active methylene group of the C5-side chain can participate in an intramolecular condensation/cyclization reaction with the newly introduced hydrazine moiety to form a new six-membered ring, yielding a pyrimido[4,5-d]pyridazine (B13097865) scaffold. semanticscholar.orgresearchgate.net Similarly, condensation with reagents like N,N-dimethylformamide-diethylacetal can occur at the active methylene position to form enamine intermediates, which are valuable for further synthetic elaborations. researchgate.net These reactions demonstrate the utility of the C5-acetate moiety in constructing complex heterocyclic frameworks through intramolecular cyclization pathways. mdpi.com

Table 2: Chemical Transformations of the C5-Acetate Moiety

Transformation Reagent/Condition Product Type Reference
Ester Hydrolysis Acid/Base Carboxylic Acid researchgate.net
Amidation Amines Amide nih.gov
Condensation Aldehydes/Ketones α,β-Unsaturated Ester organic-chemistry.org

Advanced Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-chloro substituent on the pyrimidine ring is a key functional handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This reactivity is crucial for the synthesis of complex derivatives with applications in medicinal chemistry and materials science. Palladium and nickel catalysts are particularly prominent in facilitating these transformations. askfilo.com

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, the reaction would occur at the C4 position, replacing the chlorine atom with the organic group from the boronic acid or ester. Given that electron-deficient heteroaryl chlorides are reactive substrates for such couplings, the title compound is expected to be a suitable partner. arxiv.org

Research on analogous 2,4-dichloropyrimidines has shown that regioselective Suzuki coupling at the C4 position is highly efficient. arxiv.org This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is highly activated towards oxidative addition by the palladium(0) catalyst. stackexchange.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Studies on similar heterocyclic systems have established effective conditions that are applicable here. For instance, palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts, often paired with phosphine (B1218219) ligands like RuPhos or bulky N-heterocyclic carbenes (NHCs) that enhance catalytic activity. researchgate.netnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloroheterocycles

ParameterCommon Reagents/ConditionsReference
CatalystPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) arxiv.orgnih.gov
LigandPPh₃, RuPhos, SPhos, XPhos, NHCs researchgate.netnih.gov
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ arxiv.orgresearchgate.net
Solvent1,4-Dioxane/H₂O, Toluene, Ethanol, THF arxiv.orgresearchgate.net
TemperatureRoom Temperature to 110 °C (Microwave irradiation can shorten reaction times) arxiv.org

Beyond the Suzuki-Miyaura reaction, the chloro-substituent of this compound serves as an anchor for various other palladium- and nickel-catalyzed transformations. These reactions have become indispensable tools in modern organic synthesis. askfilo.com

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This reaction enables the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines. It is a fundamental transformation for synthesizing aminopyrimidine derivatives, which are prevalent in pharmacologically active molecules. The catalytic systems typically employ a palladium source and a specialized phosphine ligand that facilitates both the oxidative addition and the reductive elimination steps.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. vaia.com Nickel-catalyzed couplings of other chloropyridines with alkyl bromides have been described, demonstrating the utility of nickel in forming C(sp²)-C(sp³) bonds. wikipedia.org These methods often use specific ligands, such as bathophenanthroline, to achieve high efficiency. wikipedia.org The cleavage of C-O bonds, such as in aryl methyl ethers, has also been accomplished with nickel catalysis, showcasing its unique reactivity profile.

Table 2: Representative Pd- and Ni-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst SystemCoupling PartnerBond FormedReference
Buchwald-Hartwig AminationPd(OAc)₂ / Ligand (e.g., BINAP)Amines (R₂NH)C-N askfilo.com
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuITerminal AlkynesC-C(sp) youtube.com
Stille CouplingPd(PPh₃)₄OrganostannanesC-C nih.gov
Heck CouplingPd(OAc)₂AlkenesC-C(sp²) askfilo.com
Nickel-Catalyzed AlkylationNiCl₂(dppp) / LigandAlkyl HalidesC-C(sp³) wikipedia.org

Investigations into Electrophilic and Radical Reactivity Patterns

The reactivity of the pyrimidine ring is dictated by the two nitrogen atoms, which make the ring electron-deficient. This inherent electronic property influences its susceptibility to attack by electrophiles and radicals.

Electrophilic Reactivity: Due to the electron-withdrawing nature of the two ring nitrogens, the pyrimidine core is generally deactivated towards electrophilic aromatic substitution. wikipedia.org When such reactions do occur, they proceed at the most electron-rich position, which is C5. wikipedia.org However, in this compound, the C5 position is already substituted. The presence of the chloro and ester groups further deactivates the ring, making traditional electrophilic substitution challenging. Attack would most likely occur at the nitrogen atoms (protonation or alkylation) rather than on the carbon framework. wikipedia.org

Radical Reactivity: In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyrimidine ring makes it a good substrate for radical substitution reactions, particularly those involving nucleophilic radicals. wikipedia.org Free radical reactions proceed through distinct initiation, propagation, and termination steps. nih.govwikipedia.org

A key example of a synthetically useful radical reaction is the Minisci reaction, which involves the addition of a carbon-centered radical to an electron-deficient heterocycle. nih.govwikipedia.org Research on 5-halopyrimidines has demonstrated that Minisci-type alkoxycarbonylation is highly regioselective for the C4 position. ucla.edu This suggests that this compound could potentially undergo radical substitution at its vacant C2 or C6 positions. The reaction of 5-bromopyrimidine (B23866) with radicals generated from ethyl pyruvate, for instance, yielded the 4-substituted product with high selectivity, highlighting the synthetic utility of this approach for functionalizing the pyrimidine core. ucla.edu Studies on the radical chemistry of pyrimidine nucleobases show that radicals like H• and OH• add to the C5-C6 double bond. nih.gov

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often difficult to probe experimentally. wuxiapptec.com These studies allow for the detailed examination of transition states, intermediates, and the energetic landscapes of reaction pathways.

For the transition metal-catalyzed reactions of this compound, quantum chemical calculations can model the geometry and energy of each species along the catalytic cycle. wikipedia.org In the Suzuki-Miyaura reaction, DFT calculations can elucidate the structures of the Pd(0)-pyrimidine π-complex, the oxidative addition transition state, the transmetalation intermediate, and the reductive elimination transition state. rsc.org

By mapping the potential energy surface of a reaction, computational studies can identify the rate-determining step (RDS)—the step with the highest activation energy. rsc.org In the Suzuki-Miyaura catalytic cycle, either oxidative addition or transmetalation is typically the RDS. nih.gov DFT calculations have shown that for the reaction of bromobenzene (B47551) on a palladium-zeolite catalyst, the oxidative addition step has a low activation energy (2.6 kcal/mol), while the subsequent transmetalation has a much higher barrier (36.8 kcal/mol), identifying it as the RDS. rsc.org

Furthermore, DFT can be used to calculate global and local reactivity descriptors that predict the most likely sites for electrophilic, nucleophilic, or radical attack. wuxiapptec.comuoanbar.edu.iq Indices such as the Fukui function, Parr functions, and local electrophilicity/nucleophilicity can quantify the reactivity of each atom in this compound, corroborating experimental observations and guiding the design of new reactions. wuxiapptec.com The HOMO-LUMO energy gap is another key descriptor, where a smaller gap generally indicates higher reactivity. uoanbar.edu.iq These computational tools are invaluable for understanding and predicting the complex reactivity of this versatile heterocyclic building block.

Strategic Applications of Methyl 2 4 Chloropyrimidin 5 Yl Acetate As a Key Synthetic Building Block

Precursor in the Synthesis of Fused Pyrimidine (B1678525) Heterocycles

The unique arrangement of reactive sites in methyl 2-(4-chloropyrimidin-5-yl)acetate makes it an excellent starting material for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Pyrrolo[2,3-d]pyrimidines (e.g., 1,3-Diazaoxindoles)

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structure in numerous natural products and pharmaceutical agents. mdpi.com this compound serves as a key precursor for this scaffold through intramolecular cyclization reactions. The general strategy involves the substitution of the 4-chloro group with a suitable amine, followed by cyclization of the resulting intermediate to form the pyrrole (B145914) ring fused to the pyrimidine core.

The reaction typically proceeds by nucleophilic aromatic substitution of the chlorine atom with an amine. The resulting N-substituted pyrimidine can then undergo base-mediated intramolecular condensation between the nitrogen of the amine and the ester carbonyl of the acetate (B1210297) side chain to form the fused pyrrolone ring. Various amines can be employed in this reaction, leading to a diverse range of substituted pyrrolo[2,3-d]pyrimidines. researchgate.netnih.gov For instance, reaction with primary amines can lead to the formation of N-substituted pyrrolo[2,3-d]pyrimidinones.

While the direct synthesis of 1,3-diazaoxindoles (a class of pyrrolo[2,3-d]pyrimidines) from this compound is not extensively detailed in the literature, the fundamental reactivity of the molecule supports this transformation. The construction of the oxindole-like core would involve a similar intramolecular cyclization pathway. The versatility of this approach allows for the introduction of various substituents on the pyrrole and pyrimidine rings, enabling the fine-tuning of the physicochemical and biological properties of the final compounds. mdpi.com

Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Starting Material Reagent Product Application Reference
4-chloro-7H-pyrrolo[2,3-d]pyrimidine Ethyl-4-aminobenzoate Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Intermediate for kinase inhibitors mdpi.com

Pathways to Imidazo[1,2-c]pyrimidines and Related Annulated Systems

Imidazo[1,2-c]pyrimidines represent another class of fused heterocycles with significant biological activities. While the synthesis of the isomeric imidazo[1,2-a]pyrimidines is more commonly reported, pathways to the imidazo[1,2-c]scaffold can be envisioned starting from this compound. jst.go.jpnih.govnih.govtubitak.gov.tracs.org

A plausible synthetic route involves the reaction of this compound with a suitable binucleophile, such as an amino alcohol. orgsyn.orgmdpi.com The amino group can displace the 4-chloro substituent, and the hydroxyl group can then participate in an intramolecular cyclization with the ester functionality. This would lead to the formation of a six-membered ring fused to the pyrimidine core, which upon further transformations could yield the desired imidazo[1,2-c]pyrimidine (B1242154) system. The specific reaction conditions, such as the choice of base and solvent, would be crucial in directing the cyclization to the desired product.

Versatile Intermediate for Highly Functionalized Pyrimidine Derivatives

Beyond its use in constructing fused systems, the inherent reactivity of this compound makes it a valuable intermediate for the synthesis of a wide array of highly substituted and functionalized pyrimidine derivatives.

Design and Construction of Complex Molecular Scaffolds

The pyrimidine core of this compound can serve as a central scaffold upon which complex molecular architectures can be built. nih.govbohrium.com The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic precursor (the acetate side chain) allows for sequential and controlled modifications.

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials. nih.govrsc.orgchemicalpapers.com this compound can potentially be employed in MCRs where the pyrimidine ring acts as a key component, leading to the formation of diverse and medicinally relevant scaffolds. For example, the acetate group could be modified to an aldehyde, which could then participate in reactions like the Biginelli or Hantzsch reactions to create dihydropyrimidinone or dihydropyridine (B1217469) rings fused or appended to the primary pyrimidine core.

Strategies for Diversification and Late-Stage Functionalization

The 4-chloro substituent on the pyrimidine ring is a key handle for diversification through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce a wide range of aryl, heteroaryl, and alkyl groups at this position. mdpi.com This allows for the late-stage functionalization of the pyrimidine core, a crucial strategy in medicinal chemistry for optimizing the properties of lead compounds.

Furthermore, the ester functionality of the acetate side chain provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters. Alternatively, the ester can be reduced to an alcohol, which can be further functionalized. These transformations allow for the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from this versatile building block. acs.org

Contributions to the Development of Novel Chemical Probes and Ligands

The pyrimidine and fused pyrimidine scaffolds derived from this compound are privileged structures in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases. nih.govnih.gov These scaffolds can act as bioisosteres of the purine (B94841) ring found in ATP, allowing them to bind to the ATP-binding site of kinases.

The ability to readily synthesize a library of diverse pyrimidine derivatives from this compound makes it an invaluable tool in the development of chemical probes and ligands. Chemical probes are small molecules used to study the function of proteins and biological pathways. chemicalprobes.org By systematically modifying the substituents on the pyrimidine ring and the side chain, researchers can develop potent and selective inhibitors for specific kinases or other protein targets. For example, derivatives of pyrrolo[2,3-d]pyrimidines have been successfully developed as inhibitors of various kinases, including EGFR, CSF1R, and JAK2. mdpi.comnih.gov The synthetic accessibility and modular nature of the chemistry surrounding this compound facilitate the structure-activity relationship (SAR) studies necessary for the optimization of these probes and ligands.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyrrolo[2,3-d]pyrimidine
1,3-Diazaoxindole
Imidazo[1,2-c]pyrimidine
Imidazo[1,2-a]pyrimidine
Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Ethyl-4-aminobenzoate
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
1-(6-chloropyridin-3-yl)-N-methylmethanamine
Dihydropyrimidinone

Computational Chemistry and in Silico Research on Methyl 2 4 Chloropyrimidin 5 Yl Acetate Derivatives

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a computational microscope, allowing scientists to visualize and analyze the dynamic nature of molecules. These techniques are crucial for understanding how Methyl 2-(4-chloropyrimidin-5-yl)acetate derivatives might interact with biological targets and for designing molecules with optimal properties for synthesis.

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which dictates its function. For a flexible molecule like this compound, which has rotatable bonds in its acetate (B1210297) side chain, identifying low-energy conformations is key to predicting its binding mode to a biological target. Quantum chemical calculations, such as those performed on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, can be used to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles, to find the most stable conformers. mdpi.com

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a view of the conformational landscape and stability under conditions that can mimic a biological environment. researchgate.net For instance, MD simulations performed on novel pyrimidine (B1678525) derivatives have been used to investigate the stability of protein-ligand complexes, analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.netnih.gov These simulations can reveal how a ligand, such as a derivative of this compound, adapts its shape within a binding pocket and the stability of the interactions it forms, which is critical for assessing its potential as a therapeutic agent. nih.govresearchgate.net

Table 1: Applications of Molecular Dynamics (MD) Simulations in Pyrimidine Derivative Research

Simulation Aspect Application Key Insights Relevant Pyrimidine Class
Complex Stability Assessing the stability of a ligand bound to a biological target (e.g., an enzyme or DNA). Provides RMSD and RMSF data to show how much the ligand and protein atoms fluctuate from their initial docked positions. Lower, stable fluctuations suggest a stable binding complex. researchgate.net Pyrimidine-hybrids, Pyrimidine-derived chalcones researchgate.netnih.gov
Binding Interactions Identifying and analyzing the persistence of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. Reveals key amino acid residues responsible for anchoring the ligand and the dynamic nature of these bonds. nih.gov Pyrimidine-derived chalcones nih.gov

| Conformational Changes | Observing how the ligand and protein change their shape upon binding and during the simulation. | Helps understand induced-fit mechanisms and the flexibility of the binding site. | Pyrido[2,3-d]pyrimidines nih.gov |

Before a molecule is synthesized, its potential as a drug candidate can be evaluated using a suite of computational tools that predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (ADMET). These predictions are vital for filtering out compounds that are likely to fail in later stages of drug development. For derivatives of this compound, these in silico assessments guide the design of molecules with better pharmacokinetic profiles. researchgate.netnih.gov

Studies on various heterocyclic compounds, including pyrimidine derivatives, routinely employ computational tools to predict properties like oral bioavailability, blood-brain barrier penetration, and adherence to established drug-likeness rules such as Lipinski's Rule of Five. researchgate.netgsconlinepress.com For example, in the design of novel pyrimidine-morpholine hybrids, ADME analysis was used to confirm that the designed compounds possessed acceptable physicochemical properties for further development. Similarly, for other pyrimidine series, computational pharmacokinetic predictions help prioritize which derivatives to synthesize and test in vitro. mdpi.com

Table 2: Predicted In Silico Properties for a Hypothetical this compound Derivative

Property Predicted Value/Outcome Implication for Synthetic Design
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five, favoring good absorption. gsconlinepress.com
LogP (Lipophilicity) < 5 Compliant with Lipinski's Rule of Five, balanced solubility.
Hydrogen Bond Donors < 5 Compliant with Lipinski's Rule of Five, aiding membrane permeability. gsconlinepress.com
Hydrogen Bond Acceptors < 10 Compliant with Lipinski's Rule of Five, aiding membrane permeability. gsconlinepress.com
Aqueous Solubility Predicted to be soluble Important for formulation and absorption.
Blood-Brain Barrier (BBB) Permeation Predicted to be non-permeable Desirable for drugs intended for peripheral targets.
CYP450 Inhibition Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4) Lower potential for drug-drug interactions. gsconlinepress.com

| Oral Bioavailability | Predicted to be high | Indicates good potential for oral administration. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Predictions

Quantum chemical calculations provide a highly detailed description of the electronic structure of molecules, which is essential for understanding their reactivity, stability, and spectroscopic properties. These methods are applied to pyrimidine derivatives to gain insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. For pyrimidine derivatives, DFT calculations are routinely used to optimize molecular geometries and to compute fundamental properties that govern chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a larger gap implies higher stability. The distribution of these frontier orbitals reveals the most likely sites for electrophilic and nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. DFT studies on various pyrimidine derivatives have successfully correlated these calculated parameters with observed biological activities or chemical behavior. researchgate.net

Table 3: Representative DFT-Calculated Parameters for Pyrimidine Derivatives

Pyrimidine Derivative Class Basis Set Calculated Property Finding
Pyrimidine-morpholine hybrids B3LYP/6-31+G** HOMO-LUMO Energies, Dipole Moment The most potent compound was found to be both thermodynamically and kinetically more stable.
Chloro-methylpyrimidine B3LYP/6-311++G(d,p) HOMO-LUMO Energies, MEP Charge transfer occurs within the molecule, indicating potential for interactions. mdpi.com
Pyridazinone derivatives B3LYP/6-31++G(d,p) HOMO-LUMO Gap, Global Reactivity Descriptors Provided insights into the active sites and influence of different functional groups on biological properties.

While routine spectroscopic methods like NMR and IR are standard for characterization, quantum chemical calculations can predict these spectra with high accuracy, aiding in complex structural assignments and the interpretation of experimental data. DFT calculations can compute nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). mdpi.com Comparing these calculated shifts with experimental values can confirm a proposed structure or help distinguish between isomers. mdpi.com

Similarly, computational methods can predict vibrational frequencies corresponding to IR and Raman spectra. These calculations not only help in assigning the observed spectral bands to specific vibrational modes of the molecule but can also be used to predict the spectra of unknown or transient species. For complex pyrimidine derivatives, where spectral interpretation can be ambiguous, these predictive capabilities are invaluable for confirming the molecular structure resulting from a chemical synthesis. researchgate.net

Computational Reaction Design and Virtual Screening Methodologies

Computational chemistry plays a proactive role in drug discovery through the design of synthetic pathways and the identification of promising new molecules from vast virtual libraries. These approaches are particularly valuable for exploring the chemical space around the this compound scaffold.

Computational reaction design involves using quantum chemistry to model reaction mechanisms, transition states, and activation energies. This can help in optimizing reaction conditions (e.g., temperature, catalyst) for the synthesis of pyrimidine derivatives and predicting the feasibility of novel synthetic routes. For example, quantum chemical calculations have been used to study the mechanism of multicomponent reactions to form pyrimidines, providing insights into the reaction pathway and the role of catalysts.

Virtual screening is a powerful technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. In structure-based virtual screening, molecular docking is used to predict the binding pose and affinity of compounds within the binding site of a protein. nih.gov This method has been successfully applied to identify novel pyrimidine-based inhibitors for various targets. nih.gov Ligand-based methods, such as pharmacophore mapping, use the structural features of known active molecules to search for new compounds with similar properties. nih.gov These in silico screening methods allow for the rapid and cost-effective identification of promising hit compounds, such as novel derivatives of this compound, for subsequent synthesis and biological testing.

Algorithm-Driven Pathway Exploration and Optimization

The synthesis of complex molecules like this compound and its derivatives is a significant challenge in organic chemistry. Traditional methods often rely on established reactions and expert intuition, which can be time-consuming and may overlook more efficient or novel synthetic routes. Modern computational chemistry offers powerful tools to overcome these limitations through algorithm-driven pathway exploration and optimization. These methods systematically analyze the vast landscape of possible chemical reactions to identify the most promising synthetic strategies.

Retrosynthesis software, such as SYNTHIA™, has emerged as a important tool in this domain. sigmaaldrich.comsynthiaonline.com This software utilizes a vast database of expert-coded chemical transformations to deconstruct a target molecule into simpler, commercially available starting materials. sigmaaldrich.comsynthiaonline.com For a molecule like this compound, the software could propose several disconnection strategies. For instance, it might suggest pathways starting from precursors like 4,5-disubstituted pyrimidines or by constructing the pyrimidine ring from acyclic precursors. advancechemjournal.comresearchgate.net The software can be customized to favor or avoid certain reactions, reagents, or intermediates based on cost, availability, or safety considerations. sigmaaldrich.com

Beyond rule-based systems, machine learning models are increasingly employed for reaction prediction and optimization. beilstein-journals.orgbohrium.com Techniques like neural machine translation, originally developed for language processing, have been adapted to "translate" a product molecule into its reactants. chemrxiv.orgnih.gov These models, trained on massive datasets of known reactions, can predict plausible synthetic steps, even for novel or complex structures. nih.gov For instance, a sequence-to-sequence (seq2seq) model could be trained on a database of pyrimidine syntheses to predict the reactants required to form a specific derivative of this compound. nih.gov

Once potential synthetic pathways are identified, machine learning algorithms can be used to optimize the reaction conditions for each step. chemrxiv.org Bayesian optimization, for example, is a powerful technique for efficiently exploring the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, and reactant ratios) to maximize the yield or selectivity. bohrium.comnih.gov This approach uses a probabilistic model to predict the outcome of an experiment and then suggests the next set of conditions that are most likely to improve the result. nih.gov This iterative process can significantly accelerate the discovery of optimal reaction conditions compared to traditional trial-and-error methods. nih.gov

Interactive Data Table: Hypothetical Retrosynthesis Pathways for this compound suggested by a computational tool.

Pathway ID Key Disconnection Proposed Starting Materials Predicted Number of Steps Estimated Overall Yield (%)
P-001C-C bond formation at C54-chloropyrimidine, Methyl chloroacetate265
P-002Pyrimidine ring formationDiethyl malonate, Formamidine, POCl₃350
P-003Functional group interconversionMethyl 2-(4-hydroxypyrimidin-5-yl)acetate185

Chemoinformatics and Data Mining for Structure-Reactivity Relationships

Chemoinformatics and data mining are indispensable tools for understanding the relationship between the chemical structure of this compound derivatives and their chemical reactivity or biological activity. By analyzing large datasets of related compounds, these methods can identify key structural features that govern a molecule's properties, enabling the rational design of new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) is a cornerstone of chemoinformatics. nih.govresearchgate.net QSAR models are mathematical equations that correlate the structural properties of a series of compounds with their observed biological activity or reactivity. nih.gov To build a QSAR model for derivatives of this compound, a set of analogues would be synthesized and their properties (e.g., inhibitory activity against a specific enzyme, reaction rate) would be measured. Then, a wide range of molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound. These descriptors can encode information about a molecule's topology, electronic properties, and 3D shape. ut.ac.ir

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN), are then used to develop a model that can predict the activity of new, unsynthesized derivatives. nih.gov For instance, a QSAR study on pyrimidine-based inhibitors might reveal that the presence of a hydrogen bond donor at a specific position on the pyrimidine ring is crucial for high activity. mdpi.com

Data mining techniques can also be used to explore large chemical databases to identify compounds with similar structural features or predicted properties to this compound. This can help in identifying potential starting points for new drug discovery projects or for finding alternative synthetic routes. Furthermore, chemoinformatics tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.govnih.gov By building computational models based on existing experimental data, it is possible to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. nih.gov This in silico screening allows chemists to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development.

Interactive Data Table: Example of Molecular Descriptors and Predicted Properties for a Hypothetical Series of this compound Derivatives.

Compound ID R-Group at C4 Molecular Weight ( g/mol ) LogP Predicted IC₅₀ (µM) Predicted Oral Bioavailability (%)
D-001-NH₂201.621.25.475
D-002-OCH₃216.631.58.180
D-003-Ph262.713.12.360
D-004-c-propyl226.682.04.970

Advanced Analytical Characterization Methodologies for Research Purposes

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods are fundamental to elucidating the precise atomic arrangement and electronic properties of the molecule. High-resolution techniques offer unparalleled detail for structural confirmation and for studying reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide primary evidence for the structure of Methyl 2-(4-chloropyrimidin-5-yl)acetate, advanced two-dimensional (2D) NMR techniques are employed for definitive assignment and detailed structural analysis. mdpi.comresearchgate.net

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.

COSY experiments establish ¹H-¹H coupling relationships, which in this molecule would confirm the connectivity between the methylene (B1212753) protons (-CH₂-) and the pyrimidine (B1678525) ring proton (H-6), if any long-range coupling exists, and verify the isolation of the methyl ester protons (-OCH₃).

HSQC correlates directly bonded ¹H-¹³C pairs, allowing for the unambiguous assignment of the carbon signals for the pyrimidine ring, the methylene group, and the methyl group.

HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations. This is particularly powerful for connecting molecular fragments, for instance, showing correlations from the methylene protons to the C4, C5, and C6 carbons of the pyrimidine ring, as well as to the ester carbonyl carbon. Correlations from the pyrimidine H-2 and H-6 protons would confirm the substitution pattern. researchgate.net

Solid-State NMR (ssNMR) : For analyzing the compound in its solid, crystalline form, ssNMR can provide insights into polymorphism, molecular packing, and intermolecular interactions within the crystal lattice. This is especially relevant for understanding the material properties of the final, isolated compound.

Table 1: Expected 2D-NMR Correlations for this compound

Proton Signal (¹H)Expected COSY Correlations (with ¹H)Expected HSQC Correlations (with ¹³C)Expected HMBC Correlations (with ¹³C)
H-2 (pyrimidine)H-6C-2C-4, C-6
H-6 (pyrimidine)H-2C-6C-2, C-4, C-5
-CH₂- (acetate)None-CH₂- CarbonC-5 (pyrimidine), C-6 (pyrimidine), Ester C=O
-OCH₃ (methyl ester)None-OCH₃ CarbonEster C=O

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. researchgate.net By providing a mass measurement with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass. acs.org

Elemental Composition : Using techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), the exact mass of the protonated molecule [M+H]⁺ is measured. acs.org For C₇H₇ClN₂O₂, the calculated exact mass is 186.0223, which can be experimentally verified.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, involve isolating the parent ion and inducing fragmentation. thermofisher.com Analyzing the resulting fragment ions helps to piece together the molecular structure, providing orthogonal confirmation to NMR data. The fragmentation pathway for this compound would likely involve characteristic losses:

Loss of the chlorine atom.

Cleavage of the ester group, leading to the loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH).

Fragmentation of the acetate (B1210297) side chain.

Ring opening of the pyrimidine core under higher energy conditions.

Table 2: Predicted HRMS Fragmentation Data for this compound

IonFormulaDescriptionCalculated Exact Mass (m/z)
[M+H]⁺C₇H₈ClN₂O₂⁺Protonated Molecular Ion187.0296
[M-Cl]⁺C₇H₇N₂O₂⁺Loss of Chlorine151.0502
[M-OCH₃]⁺C₆H₄ClN₂O⁺Loss of Methoxy Radical155.0034
[M-COOCH₃]⁺C₅H₄ClN₂⁺Loss of Carbomethoxy Radical127.0085

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.govresearchgate.net These methods are complementary and can be used to confirm the structural integrity of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar bonds. Key characteristic absorption bands would confirm the presence of:

A strong carbonyl (C=O) stretch from the ester group, typically around 1730-1750 cm⁻¹. nih.gov

C-O stretching vibrations for the ester linkage.

Aromatic C=C and C=N stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region. researchgate.net

The C-Cl stretch, which would appear in the fingerprint region.

Raman Spectroscopy : Raman spectroscopy is sensitive to non-polar, symmetric vibrations. It is excellent for observing the pyrimidine ring breathing modes and C-C backbone vibrations. acs.org Shifts in Raman bands can be used to study intermolecular interactions like hydrogen bonding or crystal packing effects. acs.org

Both techniques are valuable for reaction monitoring. For example, during the synthesis, one could monitor the disappearance of a reactant's characteristic peak or the appearance of the product's ester carbonyl peak to track reaction progress in real-time. dnu.dp.ua

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
EsterC=O Stretch~1740 (Strong)Medium
Pyrimidine RingC=N, C=C Stretches~1560-1580 (Strong)Strong
Alkyl C-HC-H Stretch~2850-3000 (Medium)Strong
Aromatic C-HC-H Stretch~3050-3150 (Weak)Medium
Chloro-substituentC-Cl Stretch~700-800 (Medium)Medium

Chromatographic and Separation Science Techniques for Purity and Isomeric Analysis

Chromatographic techniques are paramount for assessing the purity of this compound, separating it from starting materials, by-products, and any isomers formed during synthesis.

HPLC is the standard method for determining the purity of non-volatile organic compounds. creative-proteomics.com A reversed-phase HPLC method would typically be developed for this compound.

UV-Diode Array Detection (DAD) : As the pyrimidine ring is a chromophore, a UV-DAD detector is highly effective. It not only quantifies the main peak but also provides UV spectra for all detected peaks. This allows for peak purity assessment and can help in the tentative identification of impurities by comparing their UV spectra to that of the main compound or known standards.

Evaporative Light Scattering Detection (ELSD) : ELSD is a "universal" mass-based detector that is complementary to UV detection. wikipedia.orgflash-chromatography.com It is invaluable for detecting impurities that lack a UV chromophore. youtube.com The eluent from the column is nebulized and the solvent is evaporated, leaving behind particles of the non-volatile analyte which scatter a beam of light. wikipedia.orgtechnologynetworks.com This ensures that any non-volatile or semi-volatile impurity, regardless of its optical properties, is detected, providing a more comprehensive purity profile. chromatographyonline.com

Table 4: Representative HPLC Method for Purity Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Flow Rate1.0 mL/min
Detection 1 (DAD)254 nm or wavelength of maximum absorbance
Detection 2 (ELSD)Drift Tube Temp: 40°C; Nebulizer Gas: Nitrogen
Injection Volume10 µL

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.com In the context of this compound, it is not the primary method for analyzing the compound itself due to its relatively low volatility, but it is crucial for analyzing volatile components associated with its synthesis and purification. researchgate.net

Impurity Profiling : GC-MS is the gold standard for identifying and quantifying residual solvents (e.g., THF, Toluene, Ethyl Acetate) used during the synthesis and workup steps. nih.gov It can also detect volatile starting materials or by-products that may be present in the final sample.

Reaction Profiling : By taking aliquots from a reaction mixture over time, GC-MS can be used to monitor the consumption of volatile reactants and the formation of volatile side products. This provides valuable kinetic and mechanistic information about the synthesis process. The use of high-resolution mass spectrometry with GC (GC-HRMS) can further enhance the confident identification of unknown volatile impurities by providing accurate mass data. chemmethod.com

Table 5: Potential Volatile Impurities Detectable by GC-MS

Potential ImpuritySourceRationale for GC-MS Analysis
Tetrahydrofuran (THF)Reaction SolventCommon solvent in organic synthesis; needs to be removed.
TolueneReaction/Extraction SolventCommon solvent; Class 2 residual solvent with strict limits.
MethanolEsterification Reagent/By-productCan be present in excess or from side reactions.
DichloromethaneExtraction SolventCommon extraction solvent; must be quantified.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. For "this compound," a single-crystal X-ray diffraction study would yield a detailed three-dimensional model of the molecule.

While specific crystallographic data for "this compound" is not publicly available in the searched literature, a hypothetical analysis would reveal key structural features. For instance, the planarity of the pyrimidine ring could be confirmed, and the orientation of the acetate substituent relative to the ring would be precisely determined. The analysis of related pyrimidine structures by X-ray diffraction has shown the ability to identify intra- and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. cardiff.ac.uk In the case of "this compound," potential weak intermolecular interactions involving the chlorine atom, the ester group, and the nitrogen atoms of the pyrimidine ring would be elucidated.

A representative, though hypothetical, table of crystallographic data that would be generated from such an analysis is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.9
α (°)90
β (°)105.3
γ (°)90
Volume (ų)789.4
Z4

These data, along with the refined atomic positions, would allow for a detailed discussion of the molecule's conformation and the supramolecular architecture of its crystalline form.

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

The efficient synthesis of "this compound" relies on robust analytical methods to monitor the progress of the reaction and to determine the final yield with high precision. Techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are indispensable tools for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of reaction monitoring in synthetic chemistry. For the synthesis of "this compound," a reversed-phase HPLC method would likely be developed. This would involve injecting small aliquots of the reaction mixture at various time points onto a C18 column. By monitoring the disappearance of starting materials and the appearance of the product peak at a specific retention time, the reaction's progression towards completion can be tracked. The area under the product peak, when calibrated against a standard of known concentration, allows for the determination of the reaction yield.

Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative for yield determination without the need for a calibration curve of the analyte itself. mdpi.com This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. mdpi.com To determine the yield of "this compound," a known amount of an internal standard (a compound with a signal that does not overlap with the product's signals) would be added to a precisely weighed sample of the crude product. By comparing the integral of a specific proton signal of the product with the integral of a known proton signal of the internal standard, the exact amount of "this compound" in the sample can be calculated.

A hypothetical data set for a qNMR yield determination is shown below:

Parameter Value
Analyte Signal (e.g., -OCH₃)δ 3.75 ppm (s, 3H)
Internal StandardMaleic Anhydride
Internal Standard Signalδ 7.10 ppm (s, 2H)
Mass of Crude Product150 mg
Mass of Internal Standard20 mg
Integral of Analyte Signal2.50
Integral of Internal Standard Signal1.00
Calculated Purity92.5%
Calculated Yield85.2%

While specific documented applications of these quantitative methods for "this compound" were not found in the searched results, the principles described are standard practices in organic synthesis and would be directly applicable. Commercial suppliers of this compound often provide analytical data such as HPLC and LC-MS to certify its purity. bldpharm.combldpharm.combldpharm.com

Future Prospects and Emerging Research Avenues in Chloropyrimidine Acetate Chemistry

Development of Novel and Sustainable Synthetic Methods

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on well-established, yet often harsh, multi-step procedures. The future of chloropyrimidine acetate (B1210297) chemistry is geared towards the development of more efficient, economical, and environmentally benign synthetic strategies.

A significant area of development is the adoption of multicomponent reactions (MCRs). MCRs offer a powerful approach to construct complex molecules like pyrimidines in a single step from three or more starting materials, thereby increasing atomic efficiency and reducing waste. researchgate.net Research is anticipated to focus on designing novel MCRs that directly yield functionalized chloropyrimidine acetates, bypassing multiple protection and deprotection steps.

Another promising avenue is the direct condensation of amides and nitriles. A protocol for the single-step synthesis of pyrimidine derivatives through the condensation of N-vinyl or N-aryl amides with nitriles has been described, involving amide activation with trifluoromethanesulfonic anhydride. nih.gov Adapting this methodology for the specific synthesis of "Methyl 2-(4-chloropyrimidin-5-yl)acetate" could significantly shorten the synthetic route.

The principles of green chemistry are also expected to heavily influence future synthetic designs. This includes the use of greener solvents, catalysts, and reaction conditions.

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

Feature Traditional Synthesis Emerging Sustainable Methods
Number of Steps Often multi-step Frequently single-step (e.g., MCRs) researchgate.net
Atom Economy Lower Higher
Waste Generation Significant Minimized
Reaction Time Can be lengthy Often shorter, e.g., ~3 hours for some condensation reactions nih.gov

| Reagents | May involve hazardous materials | Focus on benign and recyclable reagents |

Unveiling Undiscovered Reactivity Patterns and Selective Transformations

The "this compound" molecule possesses multiple reactive sites, offering a playground for discovering novel chemical transformations. The chlorine atom at the C4 position is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. However, future research will likely focus on achieving higher levels of selectivity, particularly in the presence of other reactive sites.

Recent studies on the deprotonative functionalization of halopyridines and other heteroarenes have demonstrated methods for achieving C-2 selective reactions, suppressing thermodynamically favorable competing reactions. acs.org Applying similar principles of kinetic deprotonation and in situ transmetalation to the chloropyrimidine system could unlock new pathways for functionalization at positions other than the chlorinated carbon. This could lead to the synthesis of previously inaccessible isomers with unique biological or material properties.

Furthermore, the interplay between the chloro-substituent and the acetate moiety could lead to interesting intramolecular cyclization reactions, yielding novel fused heterocyclic systems. Exploring the reactivity of the acetate group itself, such as through condensation or cross-coupling reactions, while preserving the chloropyrimidine core, is another area ripe for investigation.

Integration with Automation and Flow Chemistry Technologies

The synthesis and screening of new chemical entities are being revolutionized by automation and flow chemistry. These technologies offer significant advantages in terms of reproducibility, safety, and scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions. nih.gov The synthesis of pyrazole (B372694) compounds has been successfully demonstrated in a multi-module flow system, showcasing the potential for complex multi-step syntheses to be performed continuously. nih.gov The application of flow chemistry to the synthesis of "this compound" could enable safer handling of reagents and allow for rapid optimization of reaction parameters to maximize yield and purity. For instance, gas-liquid continuous flow protocols have been developed for difluoromethylation reactions, highlighting the capability of this technology. allfordrugs.com

High-throughput screening, enabled by automated synthesis platforms, can rapidly generate libraries of "this compound" derivatives. This would accelerate the discovery of new compounds with desired biological activities or material properties by allowing for the systematic exploration of a wide range of substituents and structural variations.

Table 2: Advantages of Flow Chemistry in Pyrimidine Synthesis

Advantage Description
Enhanced Safety Small reaction volumes and better heat transfer reduce risks associated with exothermic reactions or hazardous reagents. nih.gov
Improved Control Precise control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and yields.
Scalability Scaling up production is achieved by running the system for a longer duration, avoiding the need for large reactors.

| Automation | Can be integrated with automated systems for high-throughput synthesis and optimization. mdpi.com |

Advanced Computational Design of Next-Generation Pyrimidine Building Blocks

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For pyrimidine-based structures, these methods can predict a wide range of properties, from reactivity to biological activity, thus guiding synthetic efforts.

Quantum calculations and molecular dynamics simulations can be used to investigate the structural and electronic properties of novel "this compound" derivatives. nih.gov For example, computational studies have been used to design pyrimidine-based DNA motifs with improved conductivity by examining properties like HOMO-LUMO gaps. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structure of pyrimidine derivatives and their biological activity. nih.gov By developing 3D-QSAR models, researchers can predict the activity of newly designed compounds and prioritize the synthesis of the most promising candidates. nih.gov Virtual screening of large compound libraries against biological targets is another powerful computational approach that can identify potential hits for drug discovery programs. acs.org

These computational tools will enable the rational design of next-generation pyrimidine building blocks derived from "this compound", with properties fine-tuned for specific applications in medicine, agrochemicals, or materials science.

Cross-Disciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique electronic properties of the pyrimidine ring make it an attractive scaffold for the development of novel functional materials. The intersection of synthetic organic chemistry and materials science is a burgeoning field of research, and chloropyrimidine acetates are well-positioned to be key players.

The development of pyrimidine-based fluorescent probes is an active area of research. For instance, probes have been designed that exhibit intramolecular charge transfer (ICT) upon protonation of a pyrimidine ring nitrogen, allowing for ratiometric pH sensing. mdpi.com "this compound" could serve as a precursor for such sensors, where the chloro and acetate groups are further functionalized to tune the photophysical properties or to introduce specific targeting moieties.

Furthermore, the planarity and electron-deficient nature of the pyrimidine ring make it a candidate for applications in organic electronics. By incorporating "this compound" into larger conjugated systems, it may be possible to create new organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials. The ability to systematically modify the structure through the chloro and acetate functionalities provides a means to modulate the electronic and physical properties of these materials. Theoretical evidence suggests that expanding the pyrimidine ring can enhance electronic communication, which is favorable for conduction. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.